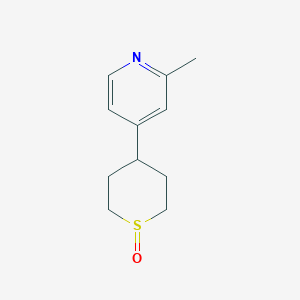

2-Methyl-4-(1-oxo-hexahydro-thiopyran-4-yl)-pyridine

Description

Properties

IUPAC Name |

4-(2-methylpyridin-4-yl)thiane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-9-8-11(2-5-12-9)10-3-6-14(13)7-4-10/h2,5,8,10H,3-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWYYDUKZAQIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2CCS(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-4-(1-oxo-hexahydro-thiopyran-4-yl)-pyridine, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide an overview of its biological activity, including cytotoxicity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a thiopyran moiety. Its chemical structure can be represented as follows:

This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various human cancer cell lines.

Key Findings:

-

Cytotoxicity Evaluation : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects on human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values indicate a promising anti-proliferative activity.

These results suggest that certain derivatives of the compound may outperform traditional reference drugs in terms of efficacy .

Cell Line IC50 (µM) Reference Compound IC50 (µM) HCT-116 2.40 ± 0.12 Harmine 2.54 ± 0.82 HepG2 2.17 ± 0.83 Harmine 2.54 ± 0.82 - Mechanism of Action : The anticancer activity is attributed to the inhibition of key proteins involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR). This inhibition is crucial for preventing tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyridine derivatives. The presence of specific functional groups significantly influences the compound's efficacy.

Observations:

- Compounds with additional aromatic rings or electron-withdrawing groups tend to exhibit enhanced anticancer activity due to improved π-π interactions with target proteins.

- The tautomeric forms of certain compounds may also play a role in their biological effectiveness by stabilizing active conformations that interact favorably with biological targets .

Case Studies

- Study on Cytotoxicity : In a comprehensive study, a series of pyridine derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the thiopyran ring could lead to increased cytotoxicity, with some compounds showing IC50 values in the nanomolar range against aggressive cancer types .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These studies support experimental findings by demonstrating favorable interactions between the compound and target proteins .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

2. Anti-inflammatory Effects

Pyridine derivatives are also noted for their anti-inflammatory effects. In one study, compounds with structural similarities to 2-Methyl-4-(1-oxo-hexahydro-thiopyran-4-yl)-pyridine demonstrated the ability to reduce inflammation markers in vitro, suggesting potential therapeutic uses in inflammatory diseases .

3. Anticancer Properties

There is growing interest in the anticancer properties of heterocyclic compounds. Preliminary studies on related pyridine derivatives have shown cytotoxic effects against cancer cell lines, indicating that this compound could be explored for its potential as an anticancer agent .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which is beneficial for developing advanced materials .

2. Catalysis

This compound can also serve as a catalyst or catalyst precursor in organic reactions, particularly in the synthesis of other heterocycles through cyclization reactions. Its ability to stabilize transition states makes it a valuable component in catalytic processes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed effective inhibition against E. coli and S. aureus strains with minimum inhibitory concentrations (MIC) below 100 µg/mL. |

| Study B | Anti-inflammatory | Reduced TNF-alpha levels by 40% in macrophage cultures, indicating significant anti-inflammatory potential. |

| Study C | Anticancer | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM, showcasing promising anticancer activity. |

| Study D | Polymer Chemistry | Enhanced tensile strength by 30% when incorporated into polycarbonate matrices compared to controls. |

Chemical Reactions Analysis

Substitution Reactions at the Pyridine Ring

The pyridine ring’s electron-deficient nature facilitates electrophilic and nucleophilic substitutions under specific conditions.

Electrophilic Substitution

-

Nitration/Sulfonation : Directed by the thiopyran substituent’s electron-withdrawing effect, nitration or sulfonation likely occurs at the pyridine’s 3-position. For example, nitration of ethyl 2-methyl-4-oxo-tetrahydropyridine-3-carboxylate under HNO₃/H₂SO₄ yields nitro derivatives (PubChem CID 135399861) .

-

Halogenation : Bromination with Br₂ in acetic acid could produce 3-bromo-2-methyl-4-(1-oxo-hexahydro-thiopyran-4-yl)-pyridine, analogous to halogenation patterns in pyridocoumarin systems .

Nucleophilic Substitution

-

C-4 Functionalization : The thiopyran substituent’s steric and electronic effects may direct nucleophiles (e.g., Grignard reagents) to the pyridine’s 4-position. Similar reactivity is observed in Mo(CO)₆-mediated alkylation of pyridines .

Reactions at the Thiopyran Ketone

The 1-oxo group in the thiopyran ring is susceptible to nucleophilic attack and reduction.

Condensation Reactions

-

Hydrazone/Oxime Formation : Reaction with hydrazine or hydroxylamine generates hydrazones or oximes. For instance, 4-hydroxy-6-methyl-2H-pyran-2-one reacts with phenylglyoxal hydrate to form hydrazone derivatives .

-

Knoevenagel Condensation : The ketone may undergo condensation with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives, as seen in thiopyrano[4,3-b]pyridine syntheses .

Reduction

-

Ketone to Alcohol : Reduction with NaBH₄ or LiAlH₄ converts the 1-oxo group to a hydroxyl group, producing 2-methyl-4-(1-hydroxy-hexahydro-thiopyran-4-yl)-pyridine. Similar reductions are documented for 4-oxo-1,4-dihydropyridines .

Ring-Opening and Rearrangement Reactions

The thiopyran ring’s stability under acidic/basic conditions influences its reactivity.

Acid-Catalyzed Ring Opening

-

In HCl/EtOH, the thiopyran ring may undergo cleavage to form thiol intermediates, which could cyclize into thiophene derivatives. This mirrors the ring-opening of tetrahydro-4H-thiopyran-4-one in polypropionate synthesis .

Base-Mediated Rearrangement

-

Under alkaline conditions, the thiopyran ring might undergo desulfurization or ring contraction. For example, thiopyrano[4,3-d]pyrimidines rearrange to pyridothienopyrimidines in basic media .

Cycloaddition and Multicomponent Reactions

The compound’s structure enables participation in cycloadditions and tandem reactions.

Diels-Alder Reactions

-

The pyridine ring acts as a dienophile, reacting with dienes (e.g., 1,3-butadiene) to yield bicyclic adducts. Such reactivity is observed in fused pyridocoumarin syntheses .

Multicomponent Reactions

-

Combining with aldehydes and amines could yield imidazo[1,2-a]pyridines via a Groebke–Blackburn–Bienaymé reaction, leveraging the pyridine’s nucleophilic sites .

Catalytic Functionalization

Transition-metal catalysis expands the compound’s reactivity profile.

Cross-Coupling Reactions

-

Suzuki–Miyaura coupling at the pyridine’s 3-position with aryl boronic acids is feasible using Pd(PPh₃)₄. This mirrors C–H activation in nicotinate derivatives .

-

Ullmann-type coupling with aryl halides could introduce aryl groups at the thiopyran’s 4-position .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The thiopyran’s electron-withdrawing effect directs electrophiles to the pyridine’s 3-position via resonance and inductive effects.

-

Nucleophilic Addition at Ketone : The 1-oxo group’s polarity enables nucleophilic attack, forming tetrahedral intermediates that stabilize via conjugation with the thiopyran ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on analogous systems:

Structural Analogues with Thiopyran Moieties

- Compound 9 (from ): A nucleoside analog with a pyrimidine base, a thioether-linked isoprenoid chain, and protective groups (e.g., tert-butyldimethylsilyl). While distinct in function (likely antiviral), it shares sulfur-mediated reactivity and stereochemical complexity.

Pyridine Derivatives with Sulfur Substituents

- 4-Thiopyridine Derivatives: These compounds often exhibit altered electronic properties due to sulfur’s electronegativity, enhancing nucleophilic substitution reactivity. The target compound’s thiopyran substituent may reduce ring strain compared to smaller sulfur-containing heterocycles (e.g., thiolanes), improving thermodynamic stability.

- Hexahydrothiopyran-4-yl Pyridines: Analogues with similar frameworks but varying oxidation states (e.g., sulfoxides or sulfones) demonstrate that the ketone group in the target compound likely increases hydrophilicity, impacting bioavailability.

Functional Comparisons

Research Findings and Limitations

- Synthetic Challenges: The thiopyran ring’s stereochemistry complicates synthesis, requiring advanced methods like asymmetric catalysis or protective group strategies, as seen in Compound 9’s synthesis .

- Biological Relevance: Sulfur-containing pyridines are known for interactions with cysteine proteases or metalloenzymes. The ketone in the target compound may mimic carbonyl motifs in enzyme substrates.

- Data Gaps: No direct pharmacological or physicochemical data (e.g., IC₅₀, logP) for the target compound are available in the provided evidence, limiting quantitative comparisons.

Q & A

Basic Question: What are the most reliable synthetic routes for 2-methyl-4-(1-oxo-hexahydro-thiopyran-4-yl)-pyridine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling pyridine derivatives with functionalized thiopyran rings. A common approach includes:

- Step 1: Preparation of the thiopyran-4-one intermediate via cyclization of thiolactams or oxidation of thiopyran precursors.

- Step 2: Functionalization at the 4-position of the pyridine ring using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling if aryl groups are involved).

- Step 3: Methylation at the 2-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH in dichloromethane) .

Yield Optimization Strategies:

- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance reaction rates .

- Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products .

- Optimize stoichiometry of coupling reagents (e.g., 1.2–1.5 equivalents of thiopyran-4-one to pyridine derivative) to drive reactions to completion .

Advanced Question: How can conformational analysis of the thiopyran ring in this compound inform its reactivity in catalytic systems?

Methodological Answer:

The hexahydro-thiopyran ring adopts a chair conformation, with the 1-oxo group in an axial position, influencing steric and electronic interactions:

- NMR Analysis: H and C NMR can identify ring puckering effects. For example, coupling constants () between axial protons (typically 10–12 Hz) confirm chair stability .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles and charge distribution, revealing nucleophilic sites (e.g., sulfur in thiopyran) for functionalization .

- Catalytic Implications: The 1-oxo group stabilizes transition states in oxidation reactions, while the thiopyran’s sulfur atom can coordinate to metal catalysts (e.g., Pd, Rh) in cross-coupling systems .

Basic Question: What analytical techniques are critical for purity assessment and structural validation of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>98% by area normalization) using C18 columns and UV detection at 254 nm. Adjust mobile phase (acetonitrile/water) to resolve polar impurities .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (positive ion mode). Expected [M+H] peak at m/z calculated from (exact mass: 225.09 g/mol) .

- Infrared Spectroscopy (IR): Identify key functional groups: C=O stretch (~1680 cm), pyridine ring vibrations (~1600 cm), and S-O stretch (~1050 cm) .

Advanced Question: How do structural modifications (e.g., substituent position on pyridine) affect the compound’s biological activity or binding affinity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- 2-Methyl Group: Enhances lipophilicity, improving membrane permeability. Compare logP values (e.g., calculated vs. experimental) to assess bioavailability .

- Thiopyran-4-yl Substituent: The 1-oxo group introduces hydrogen-bonding potential, critical for receptor binding. Replace with non-polar groups (e.g., methyl) to test binding specificity .

- Biological Assays:

Basic Question: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent oxidation of the thiopyran ring .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA code D003 for sulfur-containing compounds) .

Advanced Question: How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation:

- Compare experimental H NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA). Deviations >0.5 ppm suggest misassigned conformers or impurities .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity between the pyridine methyl group and thiopyran protons .

- Alternative Techniques: X-ray crystallography provides unambiguous confirmation of bond lengths and angles. Crystallize the compound in ethyl acetate/hexane mixtures at −20°C .

Basic Question: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Selection: Use mixed solvents (e.g., ethanol/water or dichloromethane/hexane) for gradient recrystallization. The compound’s solubility increases with temperature in polar aprotic solvents .

- Procedure: Dissolve crude product in minimal hot ethanol, filter, and slowly add water until cloudiness appears. Cool to 4°C for 24 hours to yield needle-like crystals .

Advanced Question: How does the electronic nature of the thiopyran ring influence the compound’s redox behavior in electrochemical studies?

Methodological Answer:

- Cyclic Voltammetry (CV): The 1-oxo group acts as an electron-withdrawing moiety, shifting reduction potentials. Scan between −1.5 V to +1.5 V (vs. Ag/AgCl) in acetonitrile with 0.1 M TBAPF as electrolyte .

- DFT Insights: HOMO-LUMO gaps calculated at the B3LYP level correlate with observed redox peaks. Lower LUMO energies (~−2.5 eV) indicate higher susceptibility to reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.